![molecular formula C14H19NO2S B5664425 (3R*,4R*)-3-cyclopropyl-4-methyl-1-[(5-methyl-3-thienyl)carbonyl]-3-pyrrolidinol](/img/structure/B5664425.png)
(3R*,4R*)-3-cyclopropyl-4-methyl-1-[(5-methyl-3-thienyl)carbonyl]-3-pyrrolidinol
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Overview
Description
This compound belongs to a class of chemicals known for their complex structures and potential biological activities. Although specific studies directly addressing this compound were not found, research on similar compounds provides relevant insights.
Synthesis Analysis
The synthesis involves multi-step chemical reactions, typically starting from simpler precursors. For example, compounds related to the structure of interest have been synthesized using cyclopropyl and thienyl (sulfur-containing) groups, which are known for their roles in pharmaceutical chemistry. These syntheses involve complex reactions, including cyclization and substitution reactions, to achieve the desired molecular architecture (El-Abadelah et al., 1997).
Molecular Structure Analysis
The molecular structure of such compounds typically involves a pyrrolidinol core with various substituents, which can include cyclopropyl, methyl, and thienyl groups. The structure is determined using techniques like NMR and MS, which provide information on the molecular configuration and the nature of chemical bonds (El-Abadelah et al., 1997).
Chemical Reactions and Properties
Compounds with similar structures undergo a range of chemical reactions, such as domino reactions, cyclizations, and rearrangements, depending on the functional groups present. The reactivity can be influenced by the presence of the cyclopropyl and thienyl groups, leading to unique chemical behaviors and potential for further chemical modifications (Huang et al., 2012).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. These properties are often determined using crystallography and other analytical techniques, providing insights into the compound's stability and suitability for various applications (Sivakumar et al., 1995).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the compound's functional groups and overall structure. Studies on similar compounds reveal how the presence of cyclopropyl and thienyl groups can affect these properties, impacting the compound's potential uses in chemical synthesis and pharmaceutical development (Huang et al., 2012); (Sivakumar et al., 1995).
properties
IUPAC Name |
[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-(5-methylthiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-9-6-15(8-14(9,17)12-3-4-12)13(16)11-5-10(2)18-7-11/h5,7,9,12,17H,3-4,6,8H2,1-2H3/t9-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMDURWNTVYDJV-OTYXRUKQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C(=O)C3=CSC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=CSC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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